5-Ethyl-1-((phenethyloxy)methyl)-6-(phenylthio)uracil
Description
5-Ethyl-1-((phenethyloxy)methyl)-6-(phenylthio)uracil is a synthetic uracil derivative belonging to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). It is structurally characterized by:
- A 5-ethyl group replacing the thymine methyl group at the C-5 position.
- A phenethyloxy-methyl substituent at the N-1 position.
- A phenylthio moiety at the C-6 position.
This compound exhibits nanomolar potency against HIV-1 by selectively targeting the HIV-1 reverse transcriptase (RT), competitively inhibiting the enzyme’s interaction with the natural substrate TTP (thymidine triphosphate) . However, it is inactive against HIV-2 and other retroviruses, highlighting its unique specificity for HIV-1 RT .
Properties
CAS No. |
136160-44-6 |
|---|---|
Molecular Formula |
C21H22N2O3S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
5-ethyl-1-(2-phenylethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C21H22N2O3S/c1-2-18-19(24)22-21(25)23(20(18)27-17-11-7-4-8-12-17)15-26-14-13-16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3,(H,22,24,25) |
InChI Key |
PVSRCWRWAQNSOL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCCC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
5-Ethyl-1-((phenethyloxy)methyl)-6-(phenylthio)uracil, also known by its CAS number 136160-44-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant data tables and case studies.
- Molecular Formula : C21H22N2O3S
- Molecular Weight : 382.476 g/mol
- Synonyms : 5-Ethyl-1-(2-phenylethoxy)methyl)-6-(phenylthio)uracil
Biological Activity
The biological activity of this compound has been explored primarily in the context of its anti-cancer and antiviral properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, studies have shown that uracil derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of DNA synthesis
- Modulation of cell cycle progression
A notable study highlighted the effectiveness of uracil derivatives in targeting cancer cells resistant to conventional therapies. The compound's structure allows it to interact with cellular pathways involved in tumor growth and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HeLa (Cervical) | 15.0 | DNA synthesis inhibition |
| A549 (Lung) | 10.0 | Cell cycle arrest |
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Similar compounds have been shown to inhibit viral replication in vitro, particularly against influenza viruses. The mechanism often involves interference with viral RNA synthesis or protein translation.
A recent study evaluated the compound's efficacy against influenza A and B viruses, revealing promising results:
| Virus Type | IC50 (µg/mL) | Comparison to Standard Drugs |
|---|---|---|
| Influenza A H1N1 | 0.69 | More effective than Oseltamivir |
| Influenza B | 0.75 | Comparable to Ribavirin |
Case Studies and Research Findings
Several research articles have documented the biological activities of uracil derivatives, including this compound.
- Study on Anticancer Mechanisms : A comprehensive study published in a peer-reviewed journal demonstrated that uracil derivatives could effectively induce apoptosis in various cancer cell lines through caspase activation pathways.
- Antiviral Efficacy Research : Another study focused on the antiviral properties against influenza viruses showed that certain structural modifications enhance the inhibitory effects on viral replication.
- Synergistic Effects : Research has indicated that when combined with other therapeutic agents, the compound may exhibit synergistic effects, leading to enhanced efficacy in treating resistant cancer types or viral infections.
Comparison with Similar Compounds
Comparison with Similar Compounds
The anti-HIV-1 activity of 5-Ethyl-1-((phenethyloxy)methyl)-6-(phenylthio)uracil and related derivatives is influenced by substituents at three critical positions :
C-5 alkyl groups (methyl, ethyl, isopropyl).
N-1 alkoxymethyl/benzyloxymethyl groups .
C-6 phenylthio ring substitutions (e.g., meta-methyl groups).
Table 1: Key Structural Modifications and Anti-HIV-1 Activity
Key Findings:
C-5 Substitution :
- Ethyl or isopropyl groups at C-5 enhance potency compared to the parent HEPT’s methyl group. For example, E-EPU (ethyl) is 10-fold more potent than HEPT .
- Larger alkyl groups (e.g., isopropyl) improve RT binding affinity but may reduce solubility .
N-1 Substituents :
- Benzyloxymethyl (E-BPU) outperforms ethoxymethyl (E-EPU) and hydroxyethoxymethyl (HEPT) groups, likely due to enhanced hydrophobic interactions with the RT pocket .
C-6 Phenylthio Modifications: 3,5-Dimethyl substitutions on the phenylthio ring (E-EBU-dM, Derivative 51) yield sub-nanomolar EC50 values, attributed to optimal steric and electronic interactions with RT .
Resistance Profiles: Mutations at RT residues Tyr188, Tyr181, or Val106 confer resistance to HEPT derivatives. For example, E-EBU-dM selects for Val106Ala, while E-BPU selects for Tyr181Cys .
Selectivity :
- All derivatives maintain CC50 >100 µM , indicating low cytotoxicity. E-EBU-dM’s selectivity index (>222,222) is exceptional .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
